molecular formula C6H4LiNO2 B15177177 Lithium pyridine-2-carboxylate CAS No. 59908-45-1

Lithium pyridine-2-carboxylate

Katalognummer: B15177177
CAS-Nummer: 59908-45-1
Molekulargewicht: 129.1 g/mol
InChI-Schlüssel: VTCJSSWWQRJTKQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium pyridine-2-carboxylate is an organometallic compound that combines lithium with pyridine-2-carboxylate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with lithium hydroxide in an appropriate solvent. The reaction typically proceeds under mild conditions, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Lithium pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of lithium pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. This property makes it valuable in catalysis and other chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lithium pyridine-4-carboxylate: Similar in structure but with the carboxylate group at the 4-position.

    Lithium 5-bromopyridine-2-carboxylate: Contains a bromine atom, which alters its reactivity and applications.

Uniqueness

Lithium pyridine-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

59908-45-1

Molekularformel

C6H4LiNO2

Molekulargewicht

129.1 g/mol

IUPAC-Name

lithium;pyridine-2-carboxylate

InChI

InChI=1S/C6H5NO2.Li/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);/q;+1/p-1

InChI-Schlüssel

VTCJSSWWQRJTKQ-UHFFFAOYSA-M

Kanonische SMILES

[Li+].C1=CC=NC(=C1)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.